An In-Depth Technical Guide to the Discovery and Synthesis of Indeloxazine
An In-Depth Technical Guide to the Discovery and Synthesis of Indeloxazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indeloxazine, a morpholine derivative, is a psychoactive compound originally developed and marketed for the treatment of psychiatric symptoms associated with cerebrovascular diseases. This technical guide provides a comprehensive overview of the history of its discovery by Yamanouchi Pharmaceutical Co., Ltd., its intricate synthesis, and its multifaceted pharmacological profile. The document details the experimental protocols for its chemical synthesis, presents quantitative data on its biological activity, and visualizes its key signaling pathways, offering a core resource for researchers and professionals in drug development and neuroscience.
Discovery and Development History
Indeloxazine, chemically known as (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, was developed by the Japanese company Yamanouchi Pharmaceutical Co., Ltd. (now part of Astellas Pharma). It was marketed in Japan and South Korea under the trade names Elen and Noin for the treatment of psychiatric symptoms following cerebrovascular events, such as depression, emotional disturbance, and avolition.[1][2] Marketed from 1988, it was later withdrawn in 1998, reportedly due to a lack of effectiveness.[2]
Early research in the 1980s identified indeloxazine as a "cerebral activator," a class of drugs aimed at improving brain function.[3][4] Preclinical studies demonstrated its potential to enhance learning and memory and to have protective effects against cerebral ischemia.[3][5] These effects were attributed to its influence on central monoaminergic systems.[1]
Chemical Synthesis
The synthesis of indeloxazine hydrochloride has been described in the scientific literature, with a key publication by Kojima et al. in 1985 in the Chemical and Pharmaceutical Bulletin.[6] The following provides a detailed experimental protocol for its synthesis.
Experimental Protocol: Synthesis of (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride
This synthesis involves a multi-step process starting from 7-indanol and resulting in the final hydrochloride salt of indeloxazine.
Step 1: Synthesis of 7-Indenyloxyacetonitrile
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Reactants: 7-Indanol, chloroacetonitrile, potassium carbonate.
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Solvent: Acetone.
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Procedure: A mixture of 7-indanol, chloroacetonitrile, and potassium carbonate in acetone is refluxed for several hours. The reaction mixture is then cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The resulting residue is purified to yield 7-indenyloxyacetonitrile.
Step 2: Reduction of 7-Indenyloxyacetonitrile to 2-(7-Indenyloxy)ethylamine
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Reactant: 7-Indenyloxyacetonitrile.
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Reducing Agent: Lithium aluminum hydride (LiAlH₄).
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Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
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Procedure: A solution of 7-indenyloxyacetonitrile in the anhydrous solvent is added dropwise to a suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., 0 °C). After the addition is complete, the mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 2-(7-indenyloxy)ethylamine.
Step 3: Cyclization to (±)-2-[(inden-7-yloxy)methyl]morpholine
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Reactants: 2-(7-Indenyloxy)ethylamine, 2-(2-chloroethoxy)ethanol.
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Base: Sodium bicarbonate or another suitable base.
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Solvent: A high-boiling point solvent such as dimethylformamide (DMF).
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Procedure: A mixture of 2-(7-indenyloxy)ethylamine, 2-(2-chloroethoxy)ethanol, and the base in the solvent is heated at an elevated temperature for an extended period. The reaction progress is monitored by a suitable technique (e.g., thin-layer chromatography). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford (±)-2-[(inden-7-yloxy)methyl]morpholine.
Step 4: Formation of the Hydrochloride Salt
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Reactant: (±)-2-[(inden-7-yloxy)methyl]morpholine.
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Reagent: Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or diethyl ether).
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Procedure: The purified (±)-2-[(inden-7-yloxy)methyl]morpholine is dissolved in a minimal amount of a suitable solvent. A solution of HCl in the chosen solvent is then added dropwise with stirring. The resulting precipitate of (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
The overall synthetic workflow can be visualized as follows:
Pharmacological Profile
Indeloxazine exhibits a complex pharmacological profile, acting on multiple targets within the central nervous system. Its primary mechanisms of action include the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, antagonism of the N-methyl-D-aspartate (NMDA) receptor, and activation of the 5-HT₄ receptor.[2][7]
Monoamine Reuptake Inhibition
Indeloxazine demonstrates a significant affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby inhibiting the reuptake of these neurotransmitters from the synaptic cleft. This action increases the concentration of serotonin and norepinephrine in the synapse, enhancing monoaminergic neurotransmission.
| Target | Ligand | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | [³H]citalopram | 22.1 | [8] |
| Norepinephrine Transporter (NET) | [³H]nisoxetine | 18.9 | [8] |
Table 1: Binding Affinities (Ki) of Indeloxazine for Monoamine Transporters.
In vivo microdialysis studies in rats have confirmed that intraperitoneal administration of indeloxazine dose-dependently increases the extracellular levels of both serotonin and norepinephrine in the frontal cortex.[8]
NMDA Receptor Antagonism
Indeloxazine also acts as a non-competitive antagonist of the NMDA receptor, a key player in excitatory neurotransmission and synaptic plasticity. By modulating NMDA receptor activity, indeloxazine can influence downstream signaling cascades involved in learning, memory, and neuronal excitability.
5-HT₄ Receptor Activation
Indeloxazine has been found to enhance acetylcholine release in the rat forebrain through the activation of the 5-HT₄ receptor.[2] The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This signaling pathway can modulate the release of various neurotransmitters, including acetylcholine.
Conclusion
Indeloxazine represents a fascinating case study in drug discovery, with a rich history and a complex pharmacological profile. Its development by Yamanouchi Pharmaceutical highlighted the potential of targeting multiple neurotransmitter systems for the treatment of cerebrovascular and psychiatric disorders. While its clinical use was ultimately discontinued, the study of indeloxazine has contributed to our understanding of the intricate interplay between monoaminergic, glutamatergic, and serotonergic systems in the brain. The detailed synthetic protocols and pharmacological data presented in this guide offer a valuable resource for medicinal chemists and neuropharmacologists interested in the development of novel psychoactive agents. The unique combination of reuptake inhibition and receptor modulation exhibited by indeloxazine may yet inspire the design of new therapeutic agents with improved efficacy and side-effect profiles.
References
- 1. Cerebral vasodilators potentiate the anti-anoxic activity of indeloxazine hydrochloride, a new cerebral activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indeloxazine - Wikipedia [en.wikipedia.org]
- 3. Pharmacological effects of indeloxazine, a new cerebral activator, on brain functions distinct from other cerebral metabolic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebral activating properties of indeloxazine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of indeloxazine hydrochloride on behavioral and biochemical changes in the chronic phase of focal cerebral ischemia in rats [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses of (+/-)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride (YM-08054, indeloxazine hydrochloride) and its derivatives with potential cerebral-activating and antidepressive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ebiohippo.com [ebiohippo.com]
- 8. Neurochemical and behavioral characterization of potential antidepressant properties of indeloxazine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
